molecular formula C19H18N2O2S B2785953 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 476285-24-2

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2785953
CAS No.: 476285-24-2
M. Wt: 338.43
InChI Key: VQTIPLLFYBZMJF-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiazole ring, a phenyl group with two methyl substituents, and a phenoxyacetamide moiety. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves multiple steps. One common approach is the Hantzsch thiazole synthesis, which starts with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. This intermediate then reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine. Finally, the amide bond is formed by reacting this amine with isonicotinoyl chloride hydrochloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole ring and amide group make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: This compound has been investigated for its medicinal properties, including potential applications in cancer therapy, anti-inflammatory treatments, and antimicrobial agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for the creation of novel compounds with desired properties.

Comparison with Similar Compounds

  • N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide: This compound shares a similar thiazole ring and phenyl group but has an isonicotinamide moiety instead of phenoxyacetamide.

  • 2-phenoxy-N-(2,4-dimethylphenyl)acetamide: This compound has a similar phenoxyacetamide group but lacks the thiazole ring.

Uniqueness: N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to its combination of a thiazole ring and a phenoxyacetamide group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-8-9-16(14(2)10-13)17-12-24-19(20-17)21-18(22)11-23-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTIPLLFYBZMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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